Pyrazolidine dihydrochloride
Description
Significance of Pyrazolidine (B1218672) Dihydrochloride (B599025) as a Core Heterocyclic Scaffold
Nitrogen-containing heterocycles are foundational structural units in organic chemistry, forming the core of countless pharmaceuticals, agrochemicals, and materials. mdpi.comsemanticscholar.org The pyrazolidine ring, the saturated counterpart to the well-known pyrazole (B372694) aromatic ring, represents a particularly valuable scaffold. mdpi.com As structural analogues of biologically prevalent five-membered rings like pyrrolidines and imidazolidines, pyrazolidine derivatives are highly attractive targets for synthetic chemists. mdpi.com
The significance of the pyrazolidine scaffold lies in its three-dimensional structure and the presence of two nucleophilic nitrogen atoms, which allow for extensive functionalization. This structural framework is a key component in a multitude of derivatives that exhibit a wide array of biological activities. ijrrr.comrjpdft.com The fully reduced pyrazolidine ring offers stereochemical complexity that is absent in its aromatic pyrazole cousin, providing opportunities for the synthesis of chiral molecules with specific spatial arrangements. mdpi.com The development of compounds based on this scaffold is a major focus of research due to the proven success of related N-heterocyclic compounds in drug discovery. mdpi.com
Overview of Pyrazolidine Dihydrochloride's Role as a Building Block in Organic Synthesis
This compound serves as a crucial building block, providing a reliable and convenient source of the pyrazolidine nucleus for synthetic transformations. The parent compound, pyrazolidine, is a liquid that can be sensitive to air. wikipedia.orgmdpi.com In contrast, the dihydrochloride salt is a more stable, crystalline solid, which simplifies handling, purification, and storage. chemshuttle.com
The direct synthesis of pyrazolidine often involves the cyclization of a 1,3-dihalopropane with hydrazine (B178648), a reaction that naturally produces the hydrohalide salt, such as this compound. wikipedia.org This product can then be used directly in subsequent synthetic steps. A notable example is the convenient, four-step synthesis of an aminobicyclopyrazolone hydrochloride, where pyrazolidine hydrochloride is generated as a key intermediate after the deprotection of 1,2-di-tert-butoxycarbonylpyrazolidine. researchgate.net This intermediate is then subjected to cyanoacetylation and ring closure to yield the final complex product, demonstrating the utility of the pyrazolidine salt as a pivotal precursor. researchgate.net Furthermore, related hydrazine dihydrochlorides are employed as reactants for preparing various pyrazolidine derivatives, highlighting the general importance of this class of salts in heterocyclic synthesis. sigmaaldrich.com
Academic Research Perspectives on this compound Chemistry
Academic research involving the pyrazolidine scaffold is vibrant and focuses primarily on the development of novel synthetic methodologies to access structurally diverse and stereochemically defined derivatives. researchgate.net A central theme in this research is the use of [3+2] cycloaddition reactions, particularly those involving azomethine imines with olefins, to construct the saturated five-membered ring. mdpi.com Significant efforts have been dedicated to rendering these cycloadditions asymmetric through the use of metal-based or organic catalysts, which allows for the creation of enantiomerically enriched pyrazolidines. mdpi.com
Modern synthetic strategies explored in the literature include:
Catalytic Asymmetric Cycloadditions : The use of chiral catalysts, such as those based on copper or zirconium, to control the stereochemical outcome of the cycloaddition, yielding products with high enantioselectivity. mdpi.com
Palladium-Catalyzed Reactions : Methods involving palladium catalysts have been developed for the efficient generation of various heterocycles, including pyrazolidines, through processes like alkene carboamination. organic-chemistry.org
One-Pot Syntheses : The development of tandem reactions where complex pyrazolidine-related structures are assembled in a single reaction vessel from simple starting materials. For example, a one-pot synthesis of substituted pyrazoles proceeds through a key nitropyrazolidine intermediate formed from a hydrazone and a nitroolefin. organic-chemistry.org
Post-Synthetic Transformations : Research also investigates the reactivity of the pyrazolidine ring itself. A synthetically valuable transformation is the reductive cleavage of the N-N bond, which converts pyrazolidine derivatives into versatile 1,3-diamine compounds, further expanding their utility in organic synthesis. mdpi.com
These research avenues underscore the academic interest in not only creating the pyrazolidine core but also in manipulating it to access other valuable chemical entities.
| Reaction Type | Description | Key Intermediates/Reactants | Application |
| [3+2] Cycloaddition | A reaction between a 1,3-dipole (like an azomethine imine) and a dipolarophile (like an alkene) to form a five-membered ring. mdpi.com | Azomethine imines, Alkenes | Stereoselective synthesis of substituted pyrazolidines. mdpi.com |
| Cyclization with 1,3-Dihalopropanes | Reaction of hydrazine with 1,3-dichloropropane (B93676) or 1,3-dibromopropane (B121459). wikipedia.org | Hydrazine, 1,3-Dihalopropanes | Direct synthesis of the pyrazolidine ring, yielding pyrazolidine dihydrohalide. wikipedia.org |
| Cyanoacetylation/Ring Closure | A sequence where pyrazolidine hydrochloride is first acylated with a cyanoacetyl group, followed by an intramolecular cyclization. researchgate.net | Pyrazolidine hydrochloride | Synthesis of complex fused heterocyclic systems like pyrazolo[1,2-a]pyrazolones. researchgate.net |
| Reductive N-N Bond Cleavage | The pyrazolidine ring is opened by cleaving the bond between the two nitrogen atoms using a reducing agent. mdpi.com | Pyrazolidine derivatives, SmI₂ | Conversion of pyrazolidines into valuable 1,3-diamine derivatives. mdpi.com |
An interactive data table showing examples of synthetic reactions involving the pyrazolidine scaffold.
Structure
3D Structure of Parent
Properties
CAS No. |
89990-54-5 |
|---|---|
Molecular Formula |
C3H9ClN2 |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
pyrazolidine;hydrochloride |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H |
InChI Key |
VEXUHGJGWQFFTB-UHFFFAOYSA-N |
SMILES |
C1CNNC1.Cl.Cl |
Canonical SMILES |
C1CNNC1.Cl |
Other CAS No. |
89990-54-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Pyrazolidine Dihydrochloride and Its Derivatives
Fundamental Reaction Pathways
The pyrazolidine (B1218672) ring system can undergo several fundamental chemical reactions, which allow for the synthesis of a diverse range of derivatives. These reactions primarily involve the manipulation of the nitrogen and carbon atoms within the ring.
Oxidation Reactions Leading to Ketones or Aldehydes
The oxidation of pyrazolidine derivatives can lead to the formation of pyrazolines and pyrazoles. beilstein-journals.org Specifically, the oxidation of the pyrazolidine ring can yield pyrazolin-5-ones, which are ketone derivatives. The presence of a hydrogen atom attached to the carbon-oxygen double bond in an aldehyde makes them readily susceptible to oxidation. libretexts.org Ketones, lacking this hydrogen, are more resistant to oxidation. libretexts.org
Various oxidizing agents can be employed for these transformations. For instance, pyridinium chlorochromate (PCC) is a common reagent used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. vanderbilt.edu Another reagent, Collins reagent (CrO3•2pyridine), is also effective for the oxidation of primary and secondary alcohols to aldehydes and ketones in a non-aqueous solution. vanderbilt.edu
| Oxidizing Agent | Substrate | Product Type | Reference |
| Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohols on Pyrazolidine | Aldehydes/Ketones | vanderbilt.edu |
| Collins Reagent | Primary/Secondary Alcohols on Pyrazolidine | Aldehydes/Ketones | vanderbilt.edu |
| Potassium Permanganate (KMnO4) | Primary Alcohols and Aldehydes | Carboxylic Acids | |
| Ruthenium Tetroxide | Primary/Secondary Alcohols | Carboxylic Acids/Ketones |
Reduction Reactions to Corresponding Alcohols or Amines
The reduction of pyrazolidine derivatives can yield corresponding alcohols or be cleaved to form 1,3-diamines. beilstein-journals.org The specific product depends on the reducing agent and the substitution pattern of the pyrazolidine ring. For example, the N-N bond of pyrazolidines can be cleaved under reductive conditions to afford 1,3-diamines. beilstein-journals.org
The synthesis of primary amines from alcohols can be achieved through a process called reductive amination. This reaction proceeds via a "dehydrogenation-imidization-hydroamination" mechanism where the alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with ammonia to form an imine, and finally, the imine is reduced to a primary amine. mdpi.com
Nucleophilic Substitution Reactions on the Pyrazolidine Ring
The pyrazolidine ring is susceptible to nucleophilic substitution reactions, particularly at the nitrogen atoms. The nitrogen atoms of the pyrazolidine ring can act as nucleophiles, allowing for the introduction of various functional groups. pharmaguideline.com For instance, the –NH group of pyrazole (B372694), a related compound, can be readily alkylated using alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of a leaving group typically follows the order F > NO2 > Cl ≈ Br > I. nih.gov However, in the substitution reactions of N-methylpyridinium compounds, a different order is observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov These reactions often proceed through a two-step addition-elimination mechanism. nih.gov
Role as an Organocatalyst in Specific Chemical Reactions
Pyrazolidine dihydrochloride (B599025) has emerged as an effective organocatalyst, particularly in multicomponent reactions like the Biginelli reaction. researchgate.net Organocatalysts are small organic molecules that can accelerate chemical reactions. researchgate.net
Catalytic Acceleration of Biginelli Reactions
Pyrazolidine dihydrochloride has been shown to effectively catalyze the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netnih.gov The use of this compound as a catalyst can lead to good to excellent yields of the desired DHPM products. researchgate.net The Biginelli reaction is of significant interest due to the diverse pharmacological activities of the resulting DHPMs. nih.govbeilstein-journals.org
The reaction can be carried out under mild conditions and often results in high yields with simple work-up procedures. researchgate.net The use of organocatalysts like this compound aligns with the principles of green chemistry by offering an alternative to traditional metal-based catalysts. nih.gov
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | Reference |
| Various Aryl Aldehydes | Ethyl Acetoacetate | Urea | This compound | Good to Excellent | researchgate.net |
Mechanistic Insights into this compound Catalysis
The catalytic activity of this compound in the Biginelli reaction is attributed to its ability to act as a Brønsted acid. The acidic nature of the catalyst is crucial for activating the reactants and facilitating the key steps of the reaction mechanism. unito.it
The proposed mechanism for the Biginelli reaction involves several key steps. The reaction is believed to be initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step is a cyclization and dehydration to afford the dihydropyrimidinone product. The rate-limiting step is often considered to be the initial aldol condensation. mdpi.com
The use of a chiral catalyst can lead to the enantioselective synthesis of DHPMs, which is significant as the stereochemistry can greatly influence the biological activity of these compounds. unito.it
Derivatization Strategies and Functionalization of the Pyrazolidine Ring
The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in organic synthesis. Its reactivity can be modulated through various derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This section explores key chemical transformations involving the acylation and protection of the ring's amine groups, annulation reactions to form fused heterocyclic systems, and the general oxidative behavior of the pyrazolidine core.
Acylation and Protection of Amine Groups
The presence of two secondary amine groups in the pyrazolidine ring provides reactive sites for acylation and the introduction of protecting groups. These transformations are crucial for controlling the reactivity of the nitrogen atoms and for the synthesis of functionalized pyrazolidine derivatives.
Acylation Reactions:
Acylation of the amine groups in pyrazolidines is a fundamental transformation that introduces an acyl group, typically from an acyl chloride or anhydride. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride that is formed, which shifts the equilibrium towards the product side. The resulting N-acylpyrazolidines are important intermediates in the synthesis of various compounds. The reactivity of the amine groups can be influenced by steric and electronic factors of substituents on the pyrazolidine ring.
Protection of Amine Groups:
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine groups to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. researchgate.net The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. researchgate.net The stability of the Boc group under various reaction conditions and its facile removal under acidic conditions make it a widely used protecting group in organic synthesis. researchgate.net
Table 1: Common Protecting Groups for Amine Functionalities
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Carbobenzyloxy | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation, HBr in acetic acid |
Annulation Reactions Leading to Fused Pyrazolidine Systems
Annulation reactions are powerful synthetic strategies for the construction of fused heterocyclic systems, where a new ring is built onto an existing one. In the context of pyrazolidine chemistry, annulation reactions provide access to a diverse range of polycyclic structures with potential applications in medicinal chemistry and materials science. While many examples in the literature start with pyrazolidinone or pyrazolone precursors, the principles can be extended to pyrazolidine derivatives.
Recent research has highlighted the utility of transition-metal-catalyzed C-H activation and subsequent annulation reactions. For instance, rhodium(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols has been developed for the synthesis of pyrazolone-fused benzodiazepines. researchgate.net This reaction proceeds through the cleavage of C-H, N-H, and C-O bonds in a cascade manner. researchgate.net
Similarly, palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates has been employed to construct pyrazolone-fused cinnolines. nih.govx-mol.com Mechanistic studies suggest that these reactions involve ortho-C-H activation, followed by cyclopalladation and migratory insertion. nih.govx-mol.com
These examples demonstrate the potential for developing annulation strategies starting from suitably functionalized this compound derivatives to access novel fused heterocyclic scaffolds. The functional groups on the pyrazolidine ring can be strategically chosen to direct the annulation process and control the regioselectivity of the ring fusion.
Table 2: Examples of Annulation Reactions for the Synthesis of Fused Pyrazole/Pyrazolone Systems
| Reaction Type | Catalyst | Reactants | Fused System |
| [4+3] Annulation | Rh(III) | 1-Phenylpyrazolidinones, Propargyl alcohols | Pyrazolone-fused benzodiazepines |
| [4+2] Annulation | Palladium | Pyrazol-3-ones, Substituted allenoates | Pyrazolone-fused cinnolines |
General Reactivity of Pyrazolidines Towards Oxidation
The pyrazolidine ring is susceptible to oxidation, which typically leads to the formation of the corresponding pyrazoline or pyrazole derivatives. This oxidative transformation is a common reaction of the pyrazolidine core and can be achieved using a variety of oxidizing agents.
The oxidation of pyrazolidines to pyrazolines introduces a double bond into the five-membered ring. This can occur, for example, through air oxidation, sometimes catalyzed by triethylamine. scispace.com The rate of oxidation can be influenced by the substituents present on the pyrazolidine ring. scispace.com For instance, studies on 1,4-disubstituted pyrazolidine-3,5-diones have shown that they are oxidized to the corresponding 4-hydroxy-substituted compounds. scispace.com
Further oxidation of pyrazolines can lead to the aromatic pyrazole ring. Common oxidizing agents for the conversion of pyrazolines to pyrazoles include bromine and heating in dimethyl sulfoxide (DMSO) under an oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org The pyrazole ring is generally resistant to further oxidation under these conditions. pharmaguideline.com
The ease of oxidation of the pyrazolidine ring is an important consideration in its chemistry, as it can be a facile pathway to more unsaturated heterocyclic systems. The choice of oxidizing agent and reaction conditions can allow for the selective synthesis of either pyrazolines or pyrazoles from a pyrazolidine precursor.
Table 3: Common Oxidizing Agents for Pyrazolidine and Pyrazoline Derivatives
| Oxidizing Agent | Transformation |
| Air (with catalyst) | Pyrazolidine to Pyrazoline/Hydroxy-pyrazolidine |
| Bromine | Pyrazoline to Pyrazole |
| Dimethyl sulfoxide (DMSO) with Oxygen | Pyrazoline to Pyrazole |
Spectroscopic and Analytical Characterization Methodologies for Pyrazolidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including pyrazolidine (B1218672) derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the chemical environment of hydrogen and carbon atoms within a molecule, respectively. In pyrazolidine dihydrochloride (B599025), the protonated nitrogen atoms significantly influence the chemical shifts of adjacent protons and carbons, causing them to appear at a lower field (higher ppm) compared to the free base due to decreased electron density. pw.edu.pl
For substituted pyrazolidines, the chemical shifts and coupling constants in ¹H NMR spectra provide valuable information about the relative stereochemistry of the substituents. Similarly, ¹³C NMR spectra, often recorded with broadband proton decoupling, show a single peak for each magnetically non-equivalent carbon atom, allowing for the determination of the carbon skeleton. researchgate.netresearchgate.net The chemical shifts in both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS). rsc.orgbeilstein-journals.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazolidine Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazolidine Ring CH₂ | 2.5 - 3.5 | 40 - 60 |
| Substituted Ring CH | 3.0 - 5.0 | 50 - 80 |
| Aromatic Substituents | 6.5 - 8.5 | 110 - 150 |
| Carbonyl Groups | - | 160 - 200 |
Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituents on the pyrazolidine ring.
To further refine the structural assignment, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between CH, CH₂, and CH₃ groups. For instance, a DEPT-135 experiment will show CH and CH₃ signals pointing up, while CH₂ signals point down. semanticscholar.org
Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful tool for determining the spatial proximity of protons. Irradiation of a specific proton can lead to an enhancement of the signal of nearby protons, providing crucial information about the three-dimensional structure and stereochemistry of pyrazolidine derivatives. Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also instrumental in correlating proton and carbon signals, which aids in the unambiguous assignment of the entire molecular structure. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the mass spectrum of a pyrazolidine derivative, the molecular ion peak (M+) provides the molecular weight of the molecule. chemguide.co.uk
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. beilstein-journals.org The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. chemguide.co.uklibretexts.org For pyrazolidine derivatives, common fragmentation pathways may involve the cleavage of the N-N bond or the loss of substituents from the ring. nih.gov The analysis of these fragmentation patterns can help to confirm the proposed structure of the compound.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique essential for the analysis of volatile and semi-volatile compounds, making it well-suited for characterizing pyrazolidine structures. resolvemass.caalwsci.com This method combines two powerful techniques: gas chromatography, which separates the components of a mixture, and mass spectrometry, which provides structural identification of the individual components. labcompare.com
In the pharmaceutical industry, GC-MS is a cornerstone for ensuring the purity and quality of drug substances. omicsonline.org It is highly effective for impurity profiling, allowing for the identification and quantification of trace impurities that may originate from the synthesis process or degradation over time. resolvemass.caomicsonline.org The high separation efficiency of GC can detect even minute quantities of contaminants, while the mass spectrometer offers sensitive and specific identification. alwsci.comnih.gov
The process begins with the injection of the sample into the gas chromatograph. For heterocyclic amines like pyrazolidine, this may sometimes require a derivatization step to increase volatility and thermal stability, although direct analysis is also possible. nih.govnih.govresearchgate.netjfda-online.com The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase lining the column. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property that helps in its identification.
As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+). chemguide.co.ukgbiosciences.com This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." gbiosciences.com The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. gbiosciences.com The fragmentation pattern reveals crucial information about the molecule's structure. For cyclic amines, a key fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The analysis of these patterns allows for the unambiguous identification of the pyrazolidine structure and any co-eluting impurities. chemguide.co.uklibretexts.org
| Parameter | Typical Setting |
|---|---|
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 80°C, ramped to 250°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
Elemental Analysis (C,H,N) for Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. infinitalab.commeasurlabs.com This method is crucial for confirming the empirical and molecular formula of a newly synthesized substance like Pyrazolidine dihydrochloride, thereby verifying its elemental composition and purity. accessengineeringlibrary.com
The analysis is performed using a CHN Elemental Analyzer, which operates on the principle of dynamic flash combustion, a method based on the Dumas method. measurlabs.com A small, precisely weighed sample of the compound (typically 2-3 mg) is combusted in a furnace at a very high temperature (around 900-1000 °C) in the presence of a controlled amount of oxygen. univie.ac.at This process rapidly converts all the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
The resulting mixture of gases is then passed through a series of traps and columns to remove any interfering byproducts. The purified gases (CO₂, H₂O, and N₂) are separated, typically by a gas chromatography column, and quantified using a thermal conductivity detector. univie.ac.at The instrument's software then calculates the original mass percentages of C, H, and N in the sample.
The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₃H₈N₂ · 2HCl, or C₃H₁₀Cl₂N₂), the theoretical composition is:
Carbon (C): 24.84%
Hydrogen (H): 6.95%
Nitrogen (N): 19.31%
For a compound to be considered pure, the experimental results must closely match these theoretical values. According to guidelines for many scientific journals, the measured values for C, H, and N should be within ±0.4% of the calculated theoretical values. ubc.canih.gov A significant deviation from the expected percentages would indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized. ubc.ca
| Element | Theoretical % | Hypothetical Experimental % | Deviation |
|---|---|---|---|
| Carbon (C) | 24.84 | 24.71 | -0.13 |
| Hydrogen (H) | 6.95 | 7.05 | +0.10 |
| Nitrogen (N) | 19.31 | 19.19 | -0.12 |
Theoretical and Computational Chemistry Approaches to Pyrazolidine Systems
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and inherent properties of pyrazolidine (B1218672) systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry, orbital energies, and reactivity descriptors. rsc.orgresearchgate.net These studies provide a foundational understanding of how the pyrazolidine ring behaves and interacts with other chemical species.
The five-membered pyrazolidine ring is not planar and can adopt various puckered conformations. The specific conformation has a significant impact on the molecule's physical properties and biological activity. Computational methods are extensively used to explore the potential energy surface of the pyrazolidine ring to identify stable conformers and the energy barriers between them. rsc.orgresearchgate.net
A complete conformational analysis of pyrazolidines has been carried out using computational tools like the Conformer-Rotamer Ensemble Sampling Tool (CREST) program, with geometries optimized at the B3LYP-D3(BJ) level of theory. researchgate.net Such studies reveal that the number of stable conformers can vary significantly depending on the substituents attached to the ring. For instance, some substituted pyrazolidines may have only a few stable conformations, while others can exhibit a large number, with energy ranges that can be as wide as 38.7 kJ·mol⁻¹. researchgate.net
The conformation of these saturated five-membered rings is often described using pseudorotation coordinates, equivalent to the Cremer-Pople parameters. researchgate.netuj.edu.pl These parameters quantify the degree and type of puckering in the ring. For pyrazolidine derivatives, computational studies have identified distinct conformations, such as those seen in different crystal polymorphs where the arrangement is dictated by molecular packing and intermolecular interactions like hydrogen bonding. globalresearchonline.net For example, two polymorphs of a pyrazolo[3,4-d]pyrimidine derivative showed different conformations where the dihedral angles between the fused ring system and its substituents varied significantly. globalresearchonline.net
Table 1: Comparison of Torsion Angles in a Pyrazolo[3,4-d]pyrimidine Derivative
| Torsion Angle (°C) | α-form (Crystal) | β-form (Crystal) | opt-1 (Calculated) |
|---|---|---|---|
| N1–C7–C2–N4 | -177.0(1) | -179.6(2) | -179.3 |
| C7–C2–N4–C4 | 178.2(1) | 177.3(2) | 179.8 |
| C2–N4–C4–N6 | -179.1(1) | -175.7(2) | -179.8 |
| N4–C4–N6–C12 | -16.7(2) | -28.1(3) | -177.2 |
| C4–N6–C12–C13 | -42.5(2) | -53.1(3) | -64.2 |
This table, adapted from a study on pyrazolo[3,4-d]pyrimidine polymorphs, illustrates how experimental crystal structures (α- and β-forms) compare with geometry-optimized calculations (opt-1), highlighting the differences in key torsion angles that define the molecular conformation. globalresearchonline.net
Proton transfer is a fundamental chemical process crucial in many acid-base and catalytic reactions. In pyrazolidine, which contains two nitrogen atoms, understanding protonation and the potential for a proton to move between these nitrogens is key to characterizing its behavior, particularly in acidic environments like that of pyrazolidine dihydrochloride (B599025).
While specific studies on proton transfer within the saturated pyrazolidine ring are not extensively documented, theoretical investigations on the closely related pyrazole (B372694) systems provide a clear methodological framework. Computational methods are used to calculate proton affinities and gas-phase basicities to determine the most likely site of protonation. nih.gov For N-heterocycles, DFT and ab initio calculations can map the potential energy surface for proton movement between two nitrogen atoms. ccu.edu.twnih.gov
These studies typically investigate different mechanisms, such as:
Stepwise Transfer: Where the proton completely dissociates from one nitrogen before bonding to the second, often involving a solvent molecule as an intermediary.
Synchronous Transfer: A concerted mechanism where the proton moves directly between the nitrogen atoms through a single transition state. ccu.edu.tw
For pyrazole cyclamers, the energy barriers for proton transfer are calculated to be around 55 kJ·mol⁻¹ (with zero-point energy correction), indicating a significant energy requirement. ccu.edu.tw The presence of solvents can dramatically lower this barrier. nih.gov Theoretical calculations have shown that the excited-state proton-transfer rate increases with solvent polarity, as the solvent can stabilize the resulting charged intermediates. nih.gov These computational approaches are essential for predicting the kinetics and thermodynamics of proton transfer events in pyrazolidine systems.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can gain a deep understanding of how pyrazolidine rings are formed and how they react. This knowledge is crucial for optimizing reaction conditions and controlling product outcomes.
The most common route to synthesizing the pyrazolidine ring is through [3+2] cycloaddition reactions, where a 1,3-dipole reacts with a dipolarophile. nih.gov Computational modeling plays a vital role in predicting the feasibility and pathways of these reactions.
The Distortion/Interaction model (also known as the Activation Strain model) is a powerful computational framework used to analyze and predict cycloaddition reactivity. This model dissects the activation energy barrier into two components:
Distortion Energy: The energy required to distort the reactants from their ground-state geometries into the geometries they adopt at the transition state.
Interaction Energy: The stabilizing energy released from the interaction between the two distorted reactants in the transition state.
By calculating these components, researchers can predict how modifications to the reactants will affect the reaction rate. This approach has been successfully used to screen potential bioorthogonal cycloaddition reactions for creating pyrazole derivatives, predicting which reactant pairs will be most effective. For instance, computational screening predicted that sydnones would react much faster with distortion-promoted alkynes like DIBAC and BARAC compared to less strained alkenes.
In [3+2] cycloaddition reactions involving unsymmetrical reactants, multiple products (regioisomers and stereoisomers) are often possible. Computational chemistry is critical for predicting and explaining the observed selectivity. nih.gov
Theoretical studies can determine the energetics of all possible reaction pathways by calculating the activation free energies for the various transition states (e.g., exo and endo approaches). The pathway with the lowest activation energy corresponds to the kinetically favored product. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, computational free energy profiles have shown that product formation via an exo transition state follows a lower energy pathway, explaining the observed stereospecificity of the reaction.
Table 2: Calculated Activation and Reaction Energies for a Cycloaddition Reaction
| Pathway | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| α-attack | exo-TS | 10.5 | -19.8 |
| endo-TS | 12.3 | -17.5 | |
| β-attack | exo-TS | 11.9 | -18.4 |
| endo-TS | 14.1 | -16.2 |
This table presents hypothetical data based on findings from computational studies on cycloaddition reactions. It illustrates how the calculation of activation energies for different transition states (exo vs. endo and α vs. β attack) can be used to predict the major product of a reaction.
To understand regioselectivity, chemists use frontier molecular orbital (FMO) theory and analyze global and local reactivity descriptors. Calculations can reveal the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The preferred reaction pathway is the one that maximizes the orbital overlap between the interacting centers. Analysis of global electron density transfer (GEDT) can also indicate the polar nature of the reaction and the direction of electron flow, further clarifying the reaction mechanism.
Computational Approaches in Chemical Design and Interaction Studies
Beyond understanding fundamental reactivity, computational methods are a cornerstone of modern chemical and drug design. rsc.org These approaches allow for the in silico design and evaluation of novel pyrazolidine derivatives, predicting their interactions with biological targets like enzymes or receptors and assessing their drug-like properties.
A common workflow involves several computational techniques:
Pharmacophore Mapping: This method identifies the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for a molecule to bind to a specific biological target. This creates a 3D template for designing new, active compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govccu.edu.tw Docking algorithms score different binding poses, allowing researchers to rank potential drug candidates based on their predicted binding affinity. For example, docking studies on pyrazolo[3,4-b]pyridine derivatives identified ligands with high binding scores to various protein kinases, suggesting their potential as anticancer agents. ccu.edu.tw
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations model the dynamic behavior of the ligand-receptor complex over time. These simulations confirm the stability of the binding pose predicted by docking and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net By filtering out compounds with poor predicted pharmacokinetic profiles or potential toxicity early in the design process, researchers can focus on more promising candidates.
These computational strategies accelerate the discovery of new therapeutic agents by enabling the rational design and virtual screening of vast libraries of pyrazolidine-based compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
3D-Quantitative Structure-Activity Relationship (QSAR) in Chemical Series Analysis
3D-Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. These models help in understanding the structural requirements for a compound to exhibit a particular biological activity and can guide the design of more potent analogs.
In the context of pyrazolidine and its derivatives, 3D-QSAR studies have been employed to elucidate the structural features that govern their biological activities. For instance, studies on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive 3D-QSAR models. nih.gov These models revealed that the electrostatic field has a high correlation with the inhibitory activity. nih.gov The statistical parameters for these models, such as r² and q², indicate their robustness and predictive power. nih.gov
A 3D-QSAR study on pyrazoline analogues for their antibacterial activity against Staphylococcus aureus also demonstrated a strong correlation between the 3D molecular descriptors and the minimum inhibitory concentrations (MICs). Such studies provide valuable insights into the structural modifications that can enhance the antibacterial potency of this class of compounds.
Molecular Docking Studies for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a pyrazolidine derivative, interacts with the active site of a protein target.
Molecular docking studies have been instrumental in exploring the therapeutic potential of pyrazolidine derivatives. For example, the docking of pyrazole derivatives into the active sites of various protein kinases, such as Aurora A, CDK2, and VEGFR2, has been performed to evaluate their potential as cancer inhibitors. nih.gov These studies have shown that pyrazole derivatives can bind effectively within the active site of these proteins, forming key hydrogen bond interactions. nih.gov The binding energies and inhibition constants obtained from these docking studies provide a theoretical basis for the rational design of new and more potent kinase inhibitors. nih.gov
In another study, newly synthesized pyrazoline derivatives were docked into the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The results indicated significant inhibitory activity, which was in good agreement with experimental findings. The docking analysis revealed the importance of hydrogen bonding and other short-contact interactions with key amino acid residues in the active site.
The table below summarizes the results from a representative molecular docking study of pyrazole derivatives against various protein kinases.
| Ligand | Protein Target | Binding Energy (kJ/mol) |
| 1b | VEGFR-2 (2QU5) | -10.09 nih.gov |
| 1d | Aurora A (2W1G) | -8.57 nih.gov |
| 2b | CDK2 (2VTO) | -10.35 nih.gov |
These computational approaches, 3D-QSAR and molecular docking, are invaluable in the modern drug discovery process, enabling a more targeted and efficient search for new therapeutic agents based on the pyrazolidine scaffold.
Advanced Synthetic Applications of Pyrazolidine As a Precursor for Complex Heterocycles
Synthesis of Pyrazoline Derivatives via Cycloaddition Reactions
The saturated backbone of pyrazolidine (B1218672) makes it an ideal starting point for generating reactive intermediates, particularly azomethine imines. These 1,3-dipoles are readily formed from pyrazolidine derivatives and are subsequently employed in powerful cycloaddition reactions to construct a variety of five-membered heterocyclic rings, such as pyrazolines and other pyrazolidine structures. mdpi.comresearchgate.netrsc.org
[3+2] Cycloadditions of Azomethine Imines with Olefins
The [3+2] cycloaddition reaction is a cornerstone of heterocyclic synthesis, providing a direct and atom-economical route to five-membered rings. In this context, azomethine imines generated from pyrazolidine precursors serve as the three-atom component. These dipoles react efficiently with a wide range of olefins (the two-atom component) to yield substituted pyrazolidine rings. mdpi.com
The process is initiated by the in situ generation of an N,N-cyclic azomethine imine from a pyrazolidine derivative, typically a 3-oxopyrazolidin-1-ium-2-ide, which is formed by the condensation of a pyrazolidin-3-one with an aldehyde. rsc.orgmdpi.com This reactive dipole then undergoes a concerted cycloaddition with an olefin. The reaction is highly versatile, accommodating various substituents on both the azomethine imine and the olefin, allowing for the creation of a diverse library of pyrazolidine-based structures. This method provides access to the fully saturated pyrazolidine core. mdpi.com
The reaction conditions can be tuned to influence the outcome, with both thermal and catalyzed pathways being utilized. Lewis acid catalysis, for instance, has been shown to facilitate the [3+2] cycloaddition of acylhydrazones with olefins. mdpi.com
Table 1: Examples of [3+2] Cycloaddition of Pyrazolidine-Derived Azomethine Imines with Olefins
| Azomethine Imine Precursor | Olefin | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| N-Benzoylhydrazone of Benzaldehyde | Cyclopentadiene | N-triflylphosphoramide Brønsted acid | Fused Pyrazolidine | 51-99% | ≥96:4 | mdpi.com |
| N-Acylhydrazone | Various Olefins | Chiral Zirconium Catalyst | Condensed Pyrazolidine | up to 99% | >1:99 (cis/trans) | chim.it |
| N,N'-Dibenzylhydrazine | α,β-Unsaturated Aldehyde | Chiral Pyrrolidine | 3-Hydroxypyrazolidine | up to 66% | >19:1 | researchgate.net |
Asymmetric [3+2] Cycloadditions for Enantiopure Pyrazolidines and Pyrazolines
Building upon the foundational [3+2] cycloaddition, asymmetric catalysis has been extensively applied to achieve enantioselective synthesis of chiral pyrazolidines and pyrazolines. mdpi.comdntb.gov.uanih.gov These reactions are of significant importance as the resulting enantiopure products are valuable scaffolds in medicinal chemistry. The use of chiral catalysts, whether metal-based or purely organic, allows for the control of stereochemistry during the formation of new stereogenic centers in the cycloadduct. mdpi.comsemanticscholar.org
Both metal complexes and organocatalysts have proven effective in promoting high levels of enantioselectivity.
Metal Catalysis: Chiral metal complexes, such as those involving copper(I), copper(II), and zirconium, have been successfully employed. For example, the first asymmetric [3+2] cycloaddition of azomethine imines with terminal alkynes was achieved using a Cu(I) catalyst with a chiral phosphaferrocene-oxazoline ligand, yielding pyrazoline derivatives with excellent enantiomeric excess (ee) up to 98%. mdpi.comsemanticscholar.org Similarly, chiral zirconium catalysts prepared from Zr(OPr)4 and BINOL ligands have been used for asymmetric intramolecular cycloadditions of acylhydrazones, producing fused pyrazolidine derivatives with up to 97% ee. mdpi.comchim.it
Organocatalysis: Chiral organocatalysts, such as amino acids and their derivatives (e.g., chiral pyrrolidines), offer a metal-free alternative for these transformations. researchgate.net For instance, a cascade reaction between di-1,2-N-protected hydrazine (B178648) and α,β-unsaturated aldehydes, catalyzed by simple chiral pyrrolidines, yields 3-hydroxypyrazolidine derivatives with ee values between 98-99%. researchgate.net
These asymmetric methods provide direct access to optically active pyrazolidine and pyrazoline frameworks, which can be further elaborated into complex, biologically active molecules. mdpi.com
Table 2: Selected Asymmetric [3+2] Cycloaddition Reactions
| Dipole Precursor | Dipolarophile | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aryl/Alkyl/Alkenyl Aldehyde-derived Azomethine Imine | Terminal Alkyne | Cu(I)/Chiral Phosphaferrocene-Oxazoline | High | up to 98% | mdpi.comsemanticscholar.org |
| Acylhydrazone (intramolecular) | Pendant Olefin | Zr(OPr)4 / (R)-BINOL | up to 99% | 72-97% | mdpi.comchim.it |
| N,N'-Dibenzylhydrazine | α,β-Unsaturated Aldehyde | Chiral Pyrrolidine | up to 66% | 98-99% | researchgate.net |
| N,N-cyclic Azomethine Imine | Propioloylpyrazole | Cu(NTf2)2 / Chiral Alanine Amide Ligand | 70-98% | 80-95% | mdpi.com |
Formation of Fused Pyrazole (B372694) and Pyrazolidine Ring Systems
Beyond the synthesis of monocyclic systems, pyrazolidine-derived intermediates are instrumental in constructing more complex fused heterocyclic architectures. By incorporating both the 1,3-dipole and the dipolarophile into a single reaction sequence or by using cyclic azomethine imines, bicyclic and other polycyclic systems can be accessed efficiently.
Pyrazolo[1,2-a]pyrazoles
The synthesis of the pyrazolo[1,2-a]pyrazole skeleton is a well-established application of pyrazolidine-derived azomethine imines. Specifically, 1-alkylidene-3-oxopyrazolidin-1-ium-2-ides, which are N,N-cyclic azomethine imines, undergo highly efficient [3+2] cycloaddition reactions with alkynes. mdpi.com These azomethine imines are readily prepared by the condensation of 1,2-unsubstituted pyrazolidin-3-ones with aldehydes or ketones. mdpi.com
The subsequent cycloaddition with an alkyne, often an electron-deficient one like methyl propiolate, proceeds with high regioselectivity to furnish the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole core. mdpi.comrsc.org This reaction can be catalyzed by various systems, including heterogeneous catalysts like silica gel-bound Cu(II)-enaminone complexes, which allow for easier catalyst recovery and reuse. mdpi.comresearchgate.net The resulting bicyclic pyrazolidinones are of significant interest due to their presence in molecules with antibiotic and anti-Alzheimer's activity. mdpi.com
Table 3: Synthesis of Pyrazolo[1,2-a]pyrazoles
| Azomethine Imine Precursor | Alkyne | Catalyst | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 3-Oxopyrazolidin-1-azomethine imine | Methyl propiolate | Silica gel-bound Cu(II)-enaminone | 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylate | 100% conversion | mdpi.com |
| Pyrazolidinone-derived azomethine imine | Ethyl propiolate | Cu(I)/Oxazoline ligand | Pyrazolo[1,2-a]pyrazole derivative | 99% | semanticscholar.org |
Pyrrolo[1,2-b]pyrazolones
The synthesis of the specific Pyrrolo[1,2-b]pyrazolone ring system directly from pyrazolidine or pyrazolidine dihydrochloride (B599025) precursors is not extensively documented in the reviewed scientific literature. While related fused systems, such as dinitrogen-fused pyrazolopyrazolones, can be formed from N-alkylidene-3-oxo-pyrazolidinium ylides (azomethine imines derived from a pyrazolidine core), a direct and established synthetic pathway to the Pyrrolo[1,2-b]pyrazolone skeleton from pyrazolidine is not clearly described. rsc.org The literature more commonly describes the synthesis of analogous fused systems like pyrrolo[1,2-b]pyridazines from different precursors. nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidines
The established synthetic routes to pyrazolo[1,5-a]pyrimidines predominantly utilize 5-aminopyrazole derivatives as the key starting material. nih.govresearchgate.netd-nb.infoias.ac.innih.gov These methods typically involve the condensation and cyclization of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.gov A thorough review of the scientific literature did not reveal a synthetic pathway that employs pyrazolidine or pyrazolidine dihydrochloride as a direct precursor for the construction of the pyrazolo[1,5-a]pyrimidine fused ring system. The transformation of the saturated pyrazolidine ring into the required 5-aminopyrazole synthon is not a documented strategy.
Development of Diverse Pyrazolidine-Containing Scaffolds for Chemical Libraries
The pyrazolidine ring is a valuable starting point in medicinal chemistry for the construction of extensive chemical libraries. Its saturated, five-membered diazacyclic structure offers a three-dimensional framework that can be strategically functionalized. The development of diverse molecular scaffolds from this core is crucial for exploring chemical space in drug discovery programs. Synthetic chemists have devised several powerful strategies to modify and elaborate the pyrazolidine precursor into a wide array of complex heterocyclic systems suitable for high-throughput screening.
A key advantage of using pyrazolidine as a precursor is its capacity to undergo controlled chemical transformations that lead to a variety of molecular architectures. Methodologies such as multicomponent reactions (MCRs), catalyst-controlled divergent synthesis, and asymmetric cycloadditions have become instrumental in generating libraries of pyrazolidine-containing compounds. These approaches allow for the systematic variation of substituents and the introduction of diverse functional groups, which is essential for building comprehensive chemical libraries.
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. mdpi.com This strategy is exceptionally well-suited for generating chemical libraries due to its operational simplicity, high atom economy, and the ability to produce complex molecules in a single step. rug.nl The use of MCRs allows for the rapid assembly of diverse pyrazolidine-based scaffolds by varying the individual components.
For instance, MCRs have been employed to synthesize fused heterocyclic systems where a pyrazole or pyrazolidine ring is annulated to other biologically relevant motifs like pyridines, pyrimidines, and quinolines. mdpi.comnih.govresearchgate.net A notable example involves the three-component reaction of aromatic aldehydes, 5-aminoindazole, and cyclic 1,3-dicarbonyl compounds under microwave irradiation to produce pyrazolo[4,3-f]quinoline derivatives. nih.gov This method provides a straightforward route to structurally diverse products with high yields and short reaction times. nih.gov
| Reaction Type | Starting Materials | Resulting Scaffold | Key Features |
|---|---|---|---|
| Three-component reaction | Aromatic aldehydes, 5-aminoindazole, Cyclic 1,3-dicarbonyl compounds | Pyrazolo[4,3-f]quinolines | High structural diversity, Microwave-assisted, Good yields nih.gov |
| Ugi-based MCR | Readily available commercial reagents | Pyrazin-2(1H)-one frameworks | High bond-forming efficiency, Skeletal and functional diversity nih.gov |
| Four-component reaction | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Access to biologically important scaffolds mdpi.com |
Catalyst-Controlled Divergent Synthesis
A significant advancement in scaffold development is the use of catalyst-controlled divergent synthesis. This strategy enables the generation of multiple, structurally distinct product classes from a common set of starting materials simply by changing the catalyst or reaction conditions. nih.gov This approach provides a powerful tool for creating diverse molecular libraries from a single pyrazolidine-based precursor.
Research has demonstrated that pyrazolidinones can be coupled with 3-alkynyl-3-hydroxyisoindolinones to construct three different classes of nitrogen-containing heterocycles. nih.gov By selecting a specific catalytic system, the reaction cascade can be precisely controlled to yield tetrahydropyrimidinones, 3-acylindoles, or other complex fused systems. nih.gov This method highlights the versatility of the pyrazolidine core, which can be selectively activated to participate in different annulation pathways, thereby expanding the range of accessible scaffolds for chemical libraries. nih.gov
Asymmetric Cycloadditions for Stereochemically Rich Scaffolds
Asymmetric [3+2] cycloaddition reactions are a cornerstone for constructing enantiomerically pure five-membered heterocycles, including pyrazolidines. mdpi.com The reaction of azomethine imines with various alkenes, catalyzed by either metal complexes or organocatalysts, allows for the creation of pyrazolidine derivatives with multiple stereogenic centers in a highly controlled manner. mdpi.com
This methodology is particularly valuable for building chemical libraries intended for biological screening, as the stereochemistry of a molecule is often critical for its interaction with biological targets. For example, the diastereodivergent [3+2] cycloaddition of N,N'-cyclic azomethine imines with 3-acryloyl-2-oxazolidinone, catalyzed by Ni(II) complexes, can produce enantiopure pyrazolidine derivatives. mdpi.com The ability to generate stereoisomerically diverse libraries from pyrazolidine precursors significantly enhances the quality and scope of compounds available for drug discovery efforts.
| Synthetic Strategy | Precursors | Catalyst/Conditions | Resulting Scaffolds | Key Advantage |
|---|---|---|---|---|
| Catalyst-Controlled Divergent Reaction | Pyrazolidinones, 3-Alkynyl-3-hydroxyisoindolinones | Varying transition-metal catalysts | Tetrahydropyrimidinones, 3-Acylindoles | Access to multiple distinct skeletons from one precursor set nih.gov |
| Asymmetric [3+2] Cycloaddition | Azomethine imines, Alkenes | Cu(I) complexes or Brønsted acids | Enantioenriched pyrazolidine derivatives | Control of stereochemistry, creating up to three stereocenters mdpi.com |
| Domino Aza-Michael/Hemiacetal Reaction | Disubstituted hydrazine, α,β-Unsaturated aldehydes | Secondary amines (e.g., pyrrolidine) | 4-Substituted pyrazolidin-3-ols | High regioselectivity and broad substrate scope without additives researchgate.net |
Domino and Cascade Reactions
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecular structures. The synthesis of pyrazolidine derivatives has benefited from such approaches, including the domino aza-Michael/hemiacetal sequence. researchgate.net This reaction between a disubstituted hydrazine and an α,β-unsaturated aldehyde, often catalyzed by a simple organocatalyst like pyrrolidine, regioselectively produces pyrazolidine derivatives in high yields. researchgate.net Such methods are advantageous for library synthesis as they are often operationally simple and have a broad substrate scope, allowing for the creation of a wide range of analogs. researchgate.net
Future Directions and Emerging Paradigms in Pyrazolidine Dihydrochloride Research
Innovations in Sustainable and Green Chemistry Approaches for Pyrazolidine (B1218672) Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the pyrazolidine core structure, to minimize environmental impact and enhance efficiency. mdpi.com Research has focused on reducing the use of hazardous solvents, employing renewable resources, and developing energy-efficient reaction conditions.
One promising green approach involves the use of sonication. For instance, an eco-friendly method for synthesizing 5-aryl pyrazole-3-one derivatives from 4-arylidinepyrazolidinediones has been developed using chromium trioxide nanoparticles in an acidic medium, facilitated by sonication. ekb.eg This method offers good to excellent yields and highlights the potential of ultrasound in promoting greener chemical transformations.
Alternative energy sources like microwave irradiation are also being explored. impactfactor.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.comimpactfactor.org
The use of green catalysts and solvents is another key area of innovation. Recyclable catalysts, such as zinc oxide (ZnO) nanoparticles, have been successfully used for the one-pot synthesis of pyrazoline derivatives in aqueous media. ijarsct.co.in This approach not only provides good to excellent yields but also allows for the easy recovery and reuse of the catalyst. ijarsct.co.in Ionic liquids are also being investigated as environmentally benign reaction media and catalysts for the synthesis of pyrazoline derivatives, offering advantages in terms of reaction rate and product yield over traditional methods. impactfactor.org
The table below summarizes a comparison of different green synthesis methods for pyrazoline derivatives, a closely related class of compounds, highlighting the advantages over conventional techniques. impactfactor.org
| Feature | Conventional Method | Microwave Irradiation | Ultrasonic Irradiation | Grinding | Ionic Liquids |
| Reaction Time | 5-20 hours | 5-10 minutes | 2-5 hours | 5-30 hours | 5-12 hours |
| Reaction Rate | Less | Several-fold higher | Higher than conventional | Slightly higher than conventional | Higher than conventional |
| Source of Energy | Thermal/Electric heating | Electromagnetic waves | Sound energy (>20 KHz) | Human energy (friction) | Thermal/Electric heating |
| Temperature | Varies | Can exceed solvent boiling point | Below 100°C | Ambient | Below 100°C |
Exploration of Novel Catalytic Roles and Methodologies
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules like pyrazolidine derivatives. A significant advancement is the direct catalytic asymmetric synthesis of pyrazolidines, which allows for the creation of chiral molecules with a high degree of stereocontrol.
One notable methodology involves a metal-free cascade reaction between di-1,2-N-protected hydrazine (B178648) derivatives and α,β-unsaturated aldehydes. researchgate.netchemistryviews.org This reaction, catalyzed by simple chiral amines like prolinol derivatives, proceeds via an aza-Michael/hemiaminal sequence to yield functionalized 3-hydroxypyrazolidine derivatives in high yields and with excellent enantioselectivity (98–99% ee). researchgate.netnih.gov This approach is highly chemoselective, favoring the desired 1,4-addition over 1,2-addition. nih.gov
Transition metal catalysis also plays a crucial role. Palladium-based catalysts, for example, have been used in the synthesis of pyrazolidines through alkene carboamination. organic-chemistry.org Another approach utilizes Rh(III) catalysis for the redox-neutral annulation of pyrazolidinones with diazo compounds, providing access to pyrazolo[1,2-a]cinnolines. rsc.org
Furthermore, the use of simple and environmentally friendly catalysts is gaining traction. Magnesium(II) acetylacetonate has been shown to be an effective catalyst for the synthesis of novel pyrazolidine-3,5-dione derivatives in water, an abundant and green solvent. nih.gov This method is easy to perform and results in high yields of the desired products. nih.gov
The table below presents a selection of novel catalytic methodologies for the synthesis of pyrazolidine and its derivatives.
| Catalyst System | Reactants | Product | Key Features |
| Chiral Amines (e.g., prolinol derivatives) | Di-1,2-N-protected hydrazine, α,β-unsaturated aldehydes | 3-Hydroxypyrazolidine derivatives | Metal-free, high enantioselectivity (98-99% ee), cascade reaction researchgate.netnih.gov |
| Pd(OAc)2 / S-Phos | Aryl chlorides, Alkenes with N-N tether | Pyrazolidine derivatives | Pd-catalyzed alkene carboamination, minimizes N-arylation organic-chemistry.org |
| Mg(II) acetylacetonate | Various precursors | Pyrazolidine-3,5-dione derivatives | Catalyzed in water, high yields, environmentally friendly nih.gov |
| Rh(III) complexes | Pyrazolidinones, Diazo compounds | Pyrazolo[1,2-a]cinnolines | Redox-neutral annulation, good regioselectivity rsc.org |
Advanced Computational Design of Pyrazolidine Architectures
Computational modeling and in silico techniques have become indispensable tools in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.gov These methods are increasingly being applied to the design of pyrazolidine architectures, allowing researchers to predict biological activity, optimize structures, and understand interactions with biological targets before undertaking costly and time-consuming laboratory synthesis.
Molecular docking is a key computational technique used to predict the binding orientation of a molecule to a target protein. This method has been used to design and screen pyrazolidine-3,5-dione derivatives as potential PPARγ agonists for the treatment of type 2 diabetes. researchgate.net By understanding the binding modes within the receptor's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov This information helps in identifying the key structural features required for a specific biological effect and guides the design of more potent analogs.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the stability and nature of the interactions. mdpi.com MD simulations have been used to validate the results of molecular docking studies for pyrazole (B372694) derivatives, confirming the stability of the predicted binding modes. mdpi.comnih.gov
These computational approaches are often used in a hierarchical workflow for virtual screening and drug design, as outlined below:
Library Design: A virtual library of pyrazolidine derivatives is created by modifying the core scaffold with various functional groups. mdpi.com
Pharmacophore Modeling: A model is generated that defines the essential structural features required for biological activity.
Molecular Docking: The designed molecules are docked into the active site of a biological target to predict their binding affinity and orientation. ijpbs.com
ADME/Toxicity Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of the most promising candidates are predicted to assess their drug-likeness. mdpi.com
Molecular Dynamics Simulation: The stability of the highest-ranking ligand-protein complexes is evaluated. mdpi.com
Through these in silico methods, researchers can significantly accelerate the discovery process for new pyrazolidine-based therapeutic agents. ijpbs.com
Integration with Flow Chemistry and Continuous Process Development
Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch-wise production to a continuous stream-based process. mdpi.com This technology offers numerous advantages for the synthesis of active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. researchgate.netnih.gov The integration of flow chemistry into the synthesis of pyrazolidine and its derivatives is an emerging area with significant potential.
The synthesis of nitrogen-containing heterocycles like pyrazolidine often involves reactive intermediates or exothermic reactions, which can be challenging to manage in large-scale batch reactors. researchgate.net Flow chemistry mitigates these risks by using small-volume reactors (microreactors or tubular reactors), where the reaction volume at any given time is minimal, thus improving the safety profile. rsc.org
A process for the preparation of pyrazolidine has been developed that involves its synthesis via an intramolecular Raschig process, followed by extraction and the development of a flow-sheet for potential continuous operation. matec-conferences.org While not a microreactor-based flow synthesis, it represents a step towards continuous processing.
More advanced continuous-flow setups have been developed for related pyrazole and pyrazoline structures. These systems can integrate multiple reaction steps, purification, and analysis into a single, automated platform. nih.gov For example, a fully integrated continuous flow process has been developed for the synthesis of sildenafil, a complex pyrazolo pyrimidinone, demonstrating the capability of this technology for multi-step syntheses. nih.gov
The key benefits of integrating flow chemistry in the development of pyrazolidine-based compounds include:
| Benefit | Description |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. researchgate.net |
| Scalability | Scaling up production is achieved by running the process for a longer duration or by "numbering-up" (using multiple reactors in parallel), rather than redesigning large reactors. |
| Access to New Chemistries | Enables the use of reaction conditions (e.g., high temperature and pressure) that are not feasible or safe in batch processing. nih.gov |
| Automation | Continuous processes can be fully automated, leading to improved reproducibility and reduced operational costs. researchgate.net |
As the pharmaceutical industry continues to embrace continuous manufacturing, the application of flow chemistry to the synthesis of pyrazolidine dihydrochloride (B599025) and its derivatives is expected to grow, leading to more efficient, safer, and cost-effective production processes. nih.gov
Q & A
Q. What are the common synthetic routes for pyrazolidine dihydrochloride, and how can reaction parameters be optimized for yield improvement?
this compound is typically synthesized via the Raschig method, involving the reaction of 1,3-diaminopropane (DAP) with sodium hypochlorite (NaOCl) in an aqueous medium. A molar ratio of [DAP]/[OCl⁻] = 8 is critical to achieve ~80% yield . Optimization includes maintaining temperatures below 293 K to minimize byproducts and ensuring controlled pH to stabilize intermediates like N-chloro-1,3-diaminopropane . Post-synthesis, excess DAP is recycled via demixing with NaOH, which separates the organic phase containing pyrazolidine .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
After synthesis, purification involves selective crystallization at 283 K to isolate this compound (68% w/w purity). The addition of anhydrous NaOH induces phase separation, enabling recovery of the organic layer. Further recrystallization in ethanol or water removes residual salts and unreacted DAP, which differ in solubility by only 1–2 K in boiling points, making distillation impractical .
Q. What analytical methods are used to characterize this compound purity and structure?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using a C18 column and mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min . Structural confirmation relies on -NMR (D₂O, δ 3.2–3.5 ppm for cyclic NH groups) and mass spectrometry (m/z 137.1 for [M-Cl]⁺) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Researchers must wear nitrile gloves, lab coats, and eye protection due to potential carcinogenicity (OSHA Category 2). Work should occur in fume hoods with HEPA filters, and waste must be stored separately for disposal by certified facilities. Emergency procedures include rinsing exposed skin/eyes for 15 minutes and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental yields in this compound synthesis?
Yield discrepancies often arise from incomplete cyclization of N-chloro-DAP or DAP recycling inefficiencies. Kinetic studies using stopped-flow spectroscopy can monitor intermediate formation rates. Adjusting reaction stoichiometry (e.g., [DAP]/[OCl⁻] > 8) or introducing phase-transfer catalysts may improve cyclization efficiency . Quantifying unreacted DAP via titration (e.g., ion chromatography) ensures optimal recycling .
Q. What strategies mitigate solubility challenges during this compound extraction?
The near-identical solubility of this compound (β) and DAP dihydrochloride (α) in water complicates separation. Ternary phase diagrams (H₂O-DAP-NaOH) reveal that adding NaOH at 293 K shifts the system to a biphasic region, enabling organic-phase extraction. Temperature modulation (283 K) further enhances pyrazolidine crystallization .
Q. How should researchers design experiments to assess this compound stability under varying storage conditions?
Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. This compound degrades via hydrolysis, so buffered solutions (pH 4–6) and inert packaging (amber glass under N₂) are recommended. FTIR can track amine group oxidation .
Q. What methodologies are effective for evaluating the compound’s toxicological profile in preclinical studies?
Use in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results with structurally related carcinogens (e.g., o-tolidine dihydrochloride ). For in vivo models, administer doses ≥1.12 g/kg (rodent LD₅₀) and monitor histopathological changes in liver and kidneys .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
